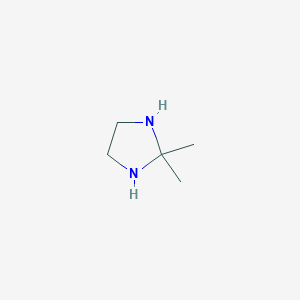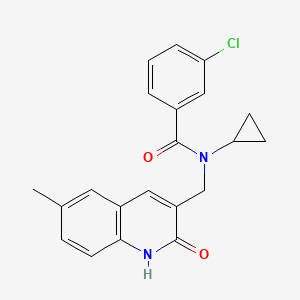
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Chloro: Indicates the presence of a chlorine atom at position 3.
N-cyclopropyl: Refers to the cyclopropyl group attached to a nitrogen atom.
N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl): This intricate part of the molecule contains a quinoline ring system with a methyl group and a ketone (oxo) functionality.
Benzamide: The core structure is a benzene ring with an amide functional group.
Vorbereitungsmethoden
The synthesis of this compound involves several steps, including cyclization, chlorination, and amide formation
Cyclization: Start with a suitable precursor containing the quinoline ring system. Cyclize it to form the quinoline core.
Chlorination: Introduce chlorine at position 3 using a chlorinating agent.
Amide Formation: React the chlorinated intermediate with benzoyl chloride to create the benzamide.
Industrial production methods may vary, but these steps provide a general idea of the synthetic route.
Analyse Chemischer Reaktionen
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling ), reducing agents, and halogenating agents.
Major Products: Various derivatives based on the substitution pattern.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: Investigated for potential pharmaceutical properties due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a starting material for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and uniqueness.
Eigenschaften
CAS-Nummer |
606095-13-0 |
|---|---|
Molekularformel |
C21H19ClN2O2 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
3-chloro-N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-5-8-19-15(9-13)10-16(20(25)23-19)12-24(18-6-7-18)21(26)14-3-2-4-17(22)11-14/h2-5,8-11,18H,6-7,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
WBRPZFZTMSUSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
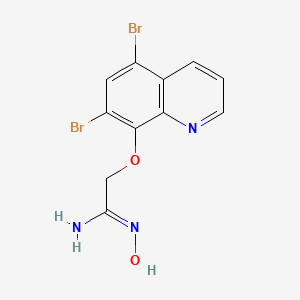
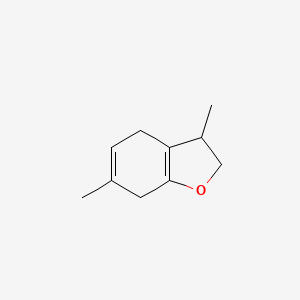
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
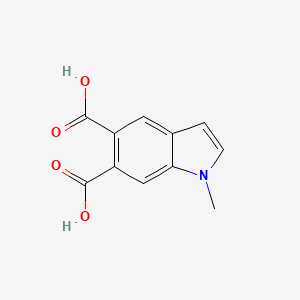
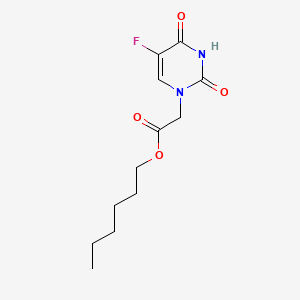
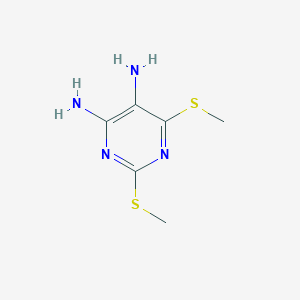
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)

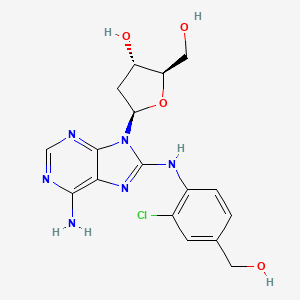
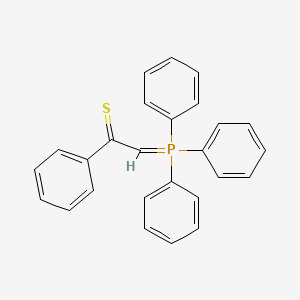
![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
